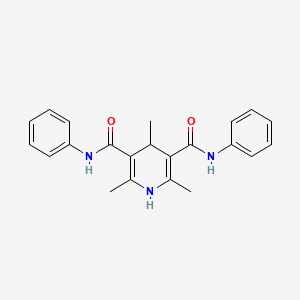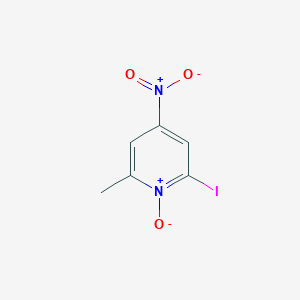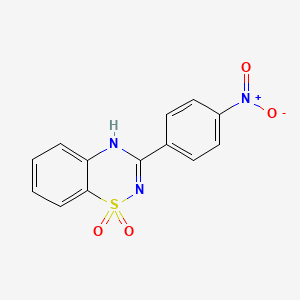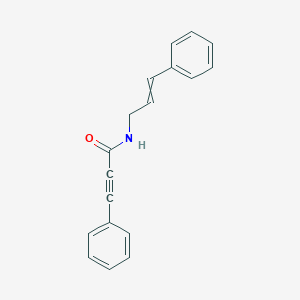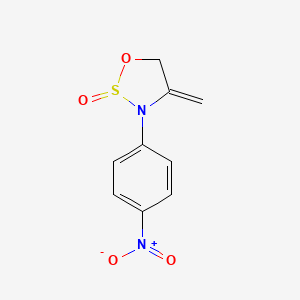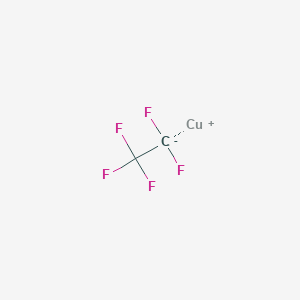
Pentafluoroethylcopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluoroethylcopper is an organocopper compound that has gained significant attention in the field of organic chemistry due to its unique properties and reactivity. This compound, represented by the formula CuC₂F₅, is known for its ability to introduce pentafluoroethyl groups into various organic molecules, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluoroethylcopper can be synthesized through several methods. One common approach involves the reaction of a cuprate reagent with ethyl pentafluoropropionate. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
CuI+C₂F₅CO₂Et→CuC₂F₅+EtI
In this reaction, copper(I) iodide reacts with ethyl pentafluoropropionate to form this compound and ethyl iodide .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial to ensure its high reactivity and stability.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluoroethylcopper undergoes various types of chemical reactions, including:
Substitution Reactions: It can substitute halides in organic molecules, forming pentafluoroethylated products.
Coupling Reactions: It participates in cross-coupling reactions with arylboronic acids and aryl bromides, leading to the formation of pentafluoroethylated aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include arylboronic acids, aryl bromides, and other halogenated compounds. These reactions often require the presence of a base, such as potassium tert-butoxide, and are typically carried out in solvents like toluene or tetrahydrofuran under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are pentafluoroethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Pentafluoroethylcopper has a wide range of applications in scientific research:
Biology: Fluorinated compounds, including those synthesized using this compound, are often used in biological studies due to their unique properties, such as increased metabolic stability and lipophilicity.
Mécanisme D'action
The mechanism by which pentafluoroethylcopper exerts its effects involves the transfer of the pentafluoroethyl group to the target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the pentafluoroethyl group is transferred from the copper center to the organic substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylcopper: Similar to pentafluoroethylcopper, trifluoromethylcopper is used to introduce trifluoromethyl groups into organic molecules.
Perfluoroalkylcopper: This class of compounds includes various perfluoroalkylcopper reagents, each with different chain lengths and reactivities.
Uniqueness
This compound is unique due to its ability to introduce a pentafluoroethyl group, which provides a balance between the reactivity and stability of the resulting compounds. This makes it a valuable reagent in the synthesis of fluorinated organic molecules with specific desired properties .
Propriétés
Numéro CAS |
60007-39-8 |
|---|---|
Formule moléculaire |
C2CuF5 |
Poids moléculaire |
182.56 g/mol |
Nom IUPAC |
copper(1+);1,1,1,2,2-pentafluoroethane |
InChI |
InChI=1S/C2F5.Cu/c3-1(4)2(5,6)7;/q-1;+1 |
Clé InChI |
LHXHZHHJXZUTSG-UHFFFAOYSA-N |
SMILES canonique |
[C-](C(F)(F)F)(F)F.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


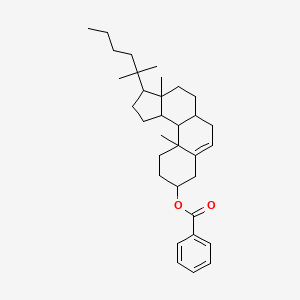
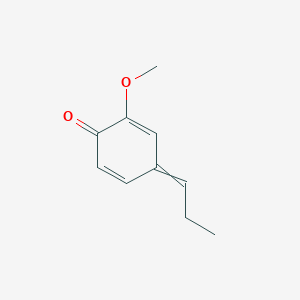
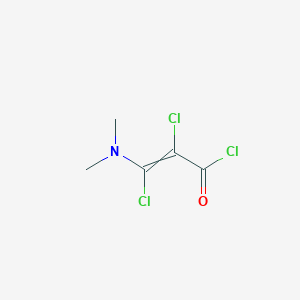
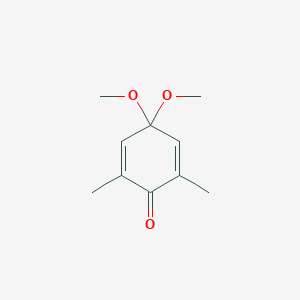
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
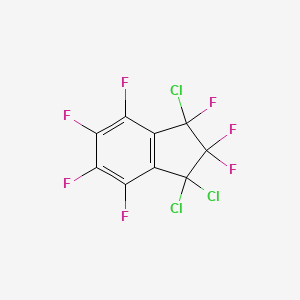
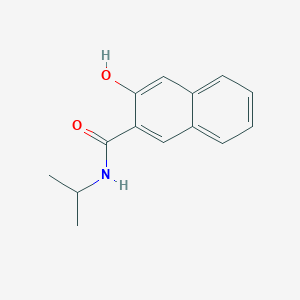
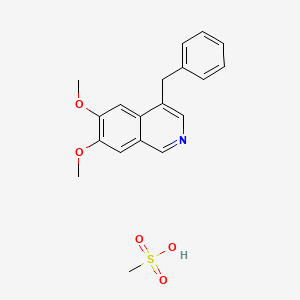
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
